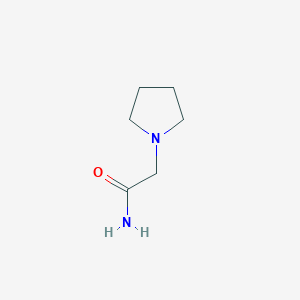
1-Pyrrolidineacetamide
Vue d'ensemble
Description
1-Pyrrolidineacetamide, also known as Brivaracetam, is a white to off-white crystalline powder . It is very soluble in water, ethanol, methanol, and glacial acetic acid; freely soluble in acetonitrile and acetone; soluble in toluene; and very slightly soluble in n-hexane . It is also known as a new anti-HIV compound that could competitively inhibit HIV-1 integrase (IN) binding to viral DNA .
Synthesis Analysis
The synthesis of pyrrolidines involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 1-Pyrrolidineacetamide is C6H10N2O2 . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid and is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .Chemical Reactions Analysis
The three common polymorphs of piracetam have been characterized by associating thermal analysis, X-ray diffraction, and densimetry . DSC experiments showed that the (solid + solid) transition temperature between Forms II and I and between Forms III and I is scan-rate dependent .Physical And Chemical Properties Analysis
The molecular weight of 1-Pyrrolidineacetamide is 158.16 . It is a white to off-white solid .Applications De Recherche Scientifique
Anti-HIV Activity
1-Pyrrolidineacetamide has shown promising results in inhibiting HIV-1 integrase, an enzyme critical for the replication of HIV. Du et al. (2008) found that a specific form of 1-pyrrolidineacetamide, N,N′-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide, can inhibit HIV-1 integrase binding to viral DNA. This discovery opens pathways for new anti-HIV compound developments (Du et al., 2008).
Dopamine Receptor Modulating Activity
1-Pyrrolidineacetamide derivatives have been studied for their potential in modulating dopamine receptors. Baures et al. (1994) synthesized compounds mimicking a specific hydrogen-bonded structure in 1-pyrrolidineacetamide, which enhanced the binding of dopamine D2 receptor agonists. This suggests potential applications in treating disorders related to dopamine dysfunction (Baures et al., 1994).
Amnesia-Reversal Activity
Compounds derived from 1-pyrrolidineacetamide, including pramiracetam, have shown effectiveness in reversing amnesia. Butler et al. (1984) reported that a series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides reversed electroconvulsive shock-induced amnesia in mice. This suggests its potential use in treating memory-related disorders (Butler et al., 1984).
Neuroprotective Effects
1-Pyrrolidineacetamide derivatives have been explored for their neuroprotective effects. Marcotte et al. (1998) found that 3(R)-[(2(S)-Pyrrolidinyl-carbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) provided significant protection against MPTP-induced neurotoxicity, suggesting potential in neuroprotective therapies (Marcotte et al., 1998).
Nootropic Agent Studies
The solid-state structure and conformation of nootropic agents, including 1-pyrrolidineacetamide derivatives, have been extensively studied. Bandoli et al. (1985) examined the structure of 4-hydroxy-2-oxo-1-pyrrolidineacetamide, contributing to understanding its pharmacological activity (Bandoli et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTUTDYXOOUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidineacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



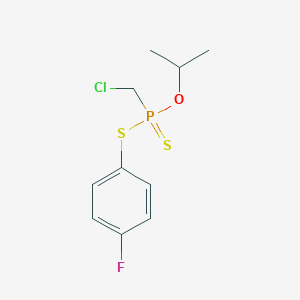


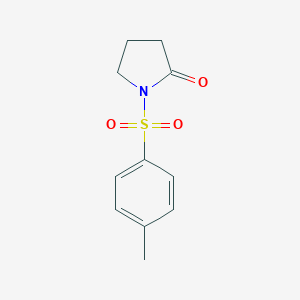


![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

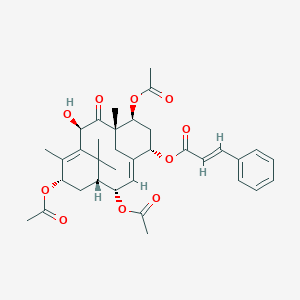
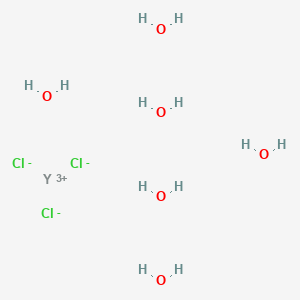

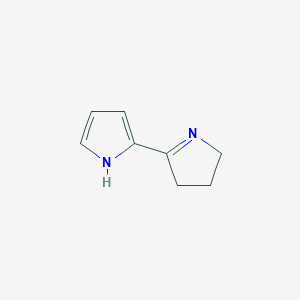

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)